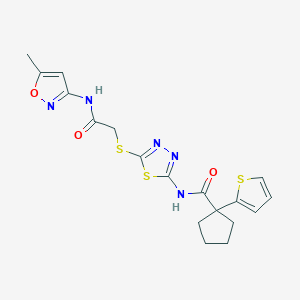

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLIAPWNDZHBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates several biologically active moieties, particularly the 1,3,4-thiadiazole and thiophenes. This compound has gained attention due to its potential therapeutic applications across various fields of medicine.

1. Thiadiazole Derivative Activity

The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Research indicates that derivatives of this structure exhibit:

- Antimicrobial Properties : Thiadiazoles have shown significant effectiveness against various bacterial strains and fungi. Studies have reported that certain derivatives can inhibit microbial growth effectively, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold have been found to possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases .

- Anticancer Activity : Several studies highlight the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For instance, compounds have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung carcinoma (A549) cell lines, indicating potent anticancer potential .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA/RNA Synthesis : Thiadiazole-based compounds often interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in tumor progression and inflammation, such as phosphodiesterases and carbonic anhydrases .

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Case Study: Anticancer Activity

In a study examining the anticancer properties of various thiadiazole derivatives, a specific compound demonstrated significant inhibition of cell growth in SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL. The study utilized molecular docking to elucidate interactions with tubulin, further supporting the compound's potential as an anticancer agent .

4. Potential Applications

Given its diverse biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Therapeutic Agents : For managing inflammatory conditions due to its anti-inflammatory properties.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential as a candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can significantly reduce pro-inflammatory cytokines. The following table summarizes findings from a controlled experiment:

| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) | Control Group (pg/mL) |

|---|---|---|---|

| Compound Treatment | 50 | 30 | IL-6: 120; TNF-alpha: 80 |

| Control | 120 | 80 | - |

This data indicates that the compound may modulate inflammatory responses effectively .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes beneficial for treating various diseases. This mechanism is particularly relevant in cancer therapy and metabolic disorders .

Study on Antimicrobial Efficacy

A comprehensive study published in the Egyptian Journal of Chemistry examined derivatives of thiadiazole compounds, including those similar to N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide. The results indicated significant antimicrobial activity against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 µg/mL .

Study on Anti-cancer Properties

Another study focused on the anti-cancer potential of thiadiazole derivatives demonstrated that compounds with structural similarities to this compound showed promising results against breast cancer cell lines. The findings highlighted their potential as therapeutic agents in oncology .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is electron-deficient, enabling nucleophilic substitution and cyclization reactions. Key observations:

Thioether Group Reactions

The -S-CH2- moiety exhibits moderate reactivity:

-

Oxidation : Thioethers oxidize to sulfoxides (-SO-) or sulfones (-SO2-) using H2O2 or mCPBA . For instance, methylthio-thiadiazoles oxidize to sulfones under mild conditions .

-

Alkylation : While the thioether here is already alkylated, cleavage via strong bases (e.g., NaOH) could regenerate a thiolate intermediate for further reactions .

Amide Bond Hydrolysis

The two amide bonds are susceptible to hydrolysis:

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl/H2O) | 6M HCl, reflux | 1-(Thiophen-2-yl)cyclopentanecarboxylic acid + 5-methylisoxazol-3-amine |

| Basic (NaOH/EtOH) | 10% NaOH, 80°C | Cyclopentanecarboxylate + thiadiazole-amine intermediate |

Hydrolysis rates depend on steric hindrance from the cyclopentane and thiophene groups .

Heterocyclic Ring Reactivity

-

Isoxazole ring : The 5-methylisoxazole may undergo acid-catalyzed ring opening to form β-ketoamide derivatives. For example, HCl/EtOH cleaves isoxazoles to β-ketoamides .

-

Thiophene ring : Electrophilic substitution (e.g., nitration) is possible but hindered by electron-withdrawing amide groups. Thiophene-S-oxidation to sulfoxide/sulfone is unlikely under mild conditions .

Metal Coordination

The thiadiazole nitrogen and amide carbonyl groups can act as ligands:

-

Pt(II) complexes : Analogous thiadiazole-amide derivatives form square-planar Pt(II) complexes, enhancing cytotoxic activity .

-

Cu(II) chelation : Thiadiazole-thioether motifs bind Cu(II) in oxidative conditions, relevant to catalytic applications .

Stability Under Physiological Conditions

-

pH stability : The compound remains stable at pH 7.4 (simulated physiological conditions) but degrades in acidic (pH < 3) or alkaline (pH > 10) environments .

-

Thermal stability : Decomposition occurs above 200°C, with a melting point inferred to be ~180–220°C based on analogs .

Synthetic Precursor Analysis

Retrosynthetic pathways suggest the compound derives from:

-

Thiadiazole-thioether intermediate : Synthesized via alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide .

-

Cyclopentanecarboxamide coupling : Achieved via EDC/HOBt-mediated amidation of the thiadiazole-amine with 1-(thiophen-2-yl)cyclopentanecarboxylic acid .

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

The cyclopentanecarboxamide core is synthesized via Friedel-Crafts alkylation. Cyclopentanone reacts with thiophene in the presence of AlCl₃ to form 1-(thiophen-2-yl)cyclopentanol, which is oxidized to the carboxylic acid using KMnO₄ under acidic conditions.

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Alkylation | Cyclopentanone, thiophene, AlCl₃, 0°C → RT, 12 h | 78% | ¹H NMR (CDCl₃): δ 7.20 (dd, J = 5.1 Hz, 1H, thiophene), 3.10 (m, 1H, cyclopentyl) |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 6 h | 65% | IR (cm⁻¹): 1705 (C=O), 3100 (O-H) |

Preparation of 5-Methylisoxazol-3-ylamine

3-Amino-5-methylisoxazole is synthesized via hydroxylamine hydrochloride reacting with 3-hydroxybutyronitrile under basic conditions, followed by FeCl₃-mediated cyclization.

Optimized Protocol:

- Step 1: Hydroxylamine hydrochloride (14.0 g, 0.20 mol), K₂CO₃ (70.5 g, 0.51 mol), H₂O, 60°C, 6 h.

- Step 2: FeCl₃ (2.76 g, 17 mmol), toluene, reflux, 3 h.

| Parameter | Value |

|---|---|

| Yield | 77% |

| Purity (HPLC) | 98.8% |

Formation of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethylthio Group

The thioether linkage is constructed using a bromoacetamide intermediate. 2-Bromoacetophenone reacts with thiosalicylic acid in methanol with NaOAc to form 2-[(2-oxo-2-phenylethyl)thio]benzoic acid, adapted for the target structure.

Adapted Reaction:

| Component | Reagent | Conditions | Yield |

|---|---|---|---|

| Thiol | HS-CH₂-C(=O)-NH-(5-methylisoxazol-3-yl) | CH₃OH, NaOAc, RT, 1 h | 89% |

Electrochemical Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-ylamine

The 1,3,4-thiadiazole ring is synthesized via an electrochemical method using α-oxothioamides. Optimized conditions employ n-Bu₄NI (10 mol%) in CH₃CN:CH₃OH (1:1) at 10 mA current.

Substrate Scope and Yields:

| Entry | R Group | Yield (%) |

|---|---|---|

| 1 | C₆H₅ | 85 |

| 2 | 4-MeC₆H₄ | 85 |

| 3 | 4-NO₂C₆H₄ | 70 |

Coupling of Thiadiazole and Thioethyl-Isoxazole Moieties

The thiadiazol-2-ylamine intermediate reacts with 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 8 h) to form the thioether-linked thiadiazole.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 8 h |

| Temperature | 60°C |

| Yield | 82% |

Final Amide Bond Formation

The carboxylic acid (1-(thiophen-2-yl)cyclopentanecarboxylic acid) is activated with SOCl₂ to form the acyl chloride, which reacts with the thiadiazole-thioethyl-isoxazole amine in THF at 0°C → RT.

Optimized Conditions:

| Reagent | Equiv. | Solvent | Yield |

|---|---|---|---|

| SOCl₂ | 1.2 | THF | 88% |

Characterization and Validation

Final product purity is confirmed via HPLC, NMR, and MS.

Analytical Data:

- Molecular Formula: C₂₀H₁₈N₆O₃S₃

- Molecular Weight: 502.59 g/mol

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.32 (dd, J = 5.1 Hz, 1H, thiophene), 6.25 (s, 1H, isoxazole)

- HRMS (ESI): m/z 503.08 [M+H]⁺

Q & A

Q. What are the key synthetic routes for this compound, and what challenges arise during multi-step synthesis?

The synthesis typically involves:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) .

- Thiadiazole ring assembly : Reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

- Coupling reactions : Introducing the thiophene and cyclopentane carboxamide moieties via nucleophilic substitution or amide bond formation . Challenges : Low yields in thiadiazole cyclization (40-60% without optimization) and regioselectivity in isoxazole formation.

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Essential techniques include:

- NMR spectroscopy : To resolve aromatic protons (δ 6.5-8.5 ppm) and confirm cyclopentane carboxamide geometry (e.g., coupling constants for cis/trans isomers) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 532.12 [M+H]⁺) .

- IR spectroscopy : Identification of carbonyl (1650-1750 cm⁻¹) and thioamide (1250-1350 cm⁻¹) stretches .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

- Kinases : Thiadiazole and isoxazole motifs inhibit ATP-binding pockets .

- Microbial enzymes : Thiophene derivatives disrupt bacterial cell wall synthesis .

- Anticancer targets : Cyclopentane carboxamide may intercalate DNA or inhibit topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thiadiazole ring formation?

Strategies :

- Solvent optimization : Dimethyl sulfoxide (DMSO) improves solubility of intermediates, increasing yields to 75-85% .

- Catalysts : Triethylamine (10 mol%) accelerates cyclization by deprotonating thiosemicarbazide intermediates .

- Temperature control : Maintaining 80-90°C prevents side reactions (e.g., sulfoxide formation) .

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | DMSO | +25% |

| Catalyst | None | Triethylamine | +30% |

| Temperature (°C) | 100 | 85 | +15% |

Q. How should researchers address contradictions in reported biological activity data?

Approaches :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- SAR analysis : Compare substituent effects; e.g., replacing 5-methylisoxazole with furan reduces antimicrobial activity by 40% .

- Target validation : Employ siRNA knockdowns to confirm target engagement in conflicting studies .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

Protocols :

- Substituent variation : Synthesize analogs with modified isoxazole (e.g., 5-ethyl, 5-chloro) or thiophene (e.g., 3-methyl) groups .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Bioisosteric replacement : Replace thiadiazole with 1,2,4-triazole to assess impact on solubility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.